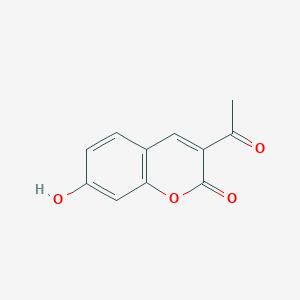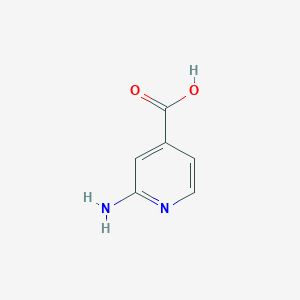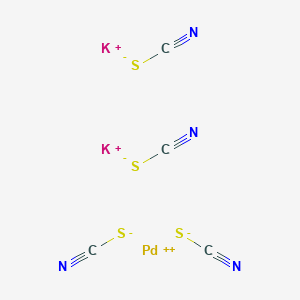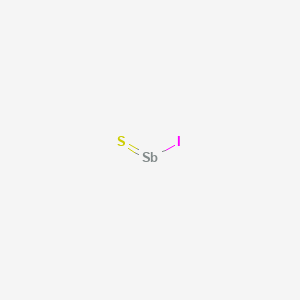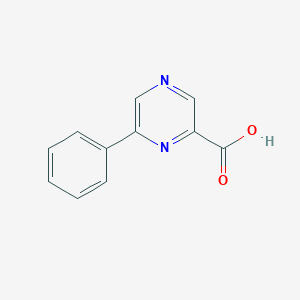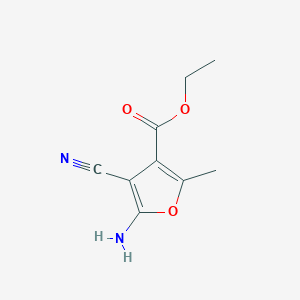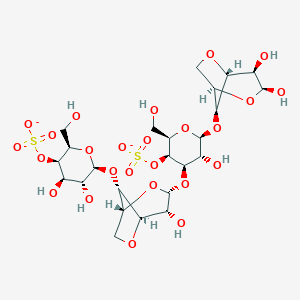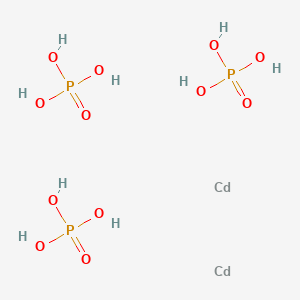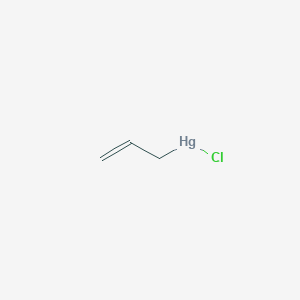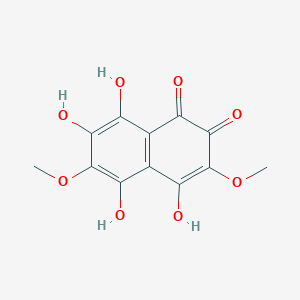
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione, commonly known as tetracyclines, is a class of antibiotics that are widely used in scientific research applications. Tetracyclines are synthesized by a process that involves the reaction of a naphthoquinone derivative with a primary amine. Tetracyclines have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them a valuable tool in the study of bacterial physiology and biochemistry.
Mécanisme D'action
Tetracyclines work by binding to the bacterial ribosome, which is responsible for protein synthesis. By binding to the ribosome, tetracyclines can prevent the synthesis of new proteins, which can inhibit bacterial growth and replication.
Effets Biochimiques Et Physiologiques
Tetracyclines have a number of biochemical and physiological effects on bacteria. They can inhibit protein synthesis, interfere with the transport of amino acids into the cell, and disrupt the integrity of the bacterial cell membrane. These effects can lead to a decrease in bacterial growth and replication, and can ultimately result in bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
Tetracyclines have several advantages for use in lab experiments. They have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them a valuable tool for studying bacterial physiology and biochemistry. They are also relatively easy to use and can be administered in a variety of ways, including in agar plates, liquid media, and animal models.
However, there are also some limitations to the use of tetracyclines in lab experiments. They can be toxic to some cell types, and their effectiveness can be reduced by the presence of other compounds in the environment. Additionally, tetracyclines can be expensive and may not be readily available in all labs.
Orientations Futures
There are many potential future directions for research on tetracyclines. One area of interest is the development of new tetracycline derivatives that have improved activity against specific bacterial strains. Another area of interest is the use of tetracyclines in combination with other antibiotics to improve their effectiveness against antibiotic-resistant bacteria. Additionally, there is ongoing research into the mechanisms of tetracycline resistance in bacteria, which could lead to the development of new strategies for combating antibiotic resistance.
Méthodes De Synthèse
Tetracyclines are synthesized by a process that involves the reaction of a naphthoquinone derivative with a primary amine. The most commonly used naphthoquinone derivative is 1,4-dihydroxy-2-naphthoic acid, and the primary amine is usually a derivative of glycine. The reaction is typically carried out in a solvent such as methanol or ethanol, and the resulting product is purified by chromatography.
Applications De Recherche Scientifique
Tetracyclines are widely used in scientific research applications due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. They are commonly used as selective agents in bacterial genetics, as they can inhibit the growth of bacteria that do not contain the appropriate genetic marker. Tetracyclines are also used to study bacterial physiology and biochemistry, as they can affect protein synthesis and other cellular processes.
Propriétés
Numéro CAS |
14090-99-4 |
|---|---|
Nom du produit |
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione |
Formule moléculaire |
C12H10O8 |
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
2,5,7,8-tetrahydroxy-3,6-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O8/c1-19-11-7(15)4-3(5(13)9(11)17)6(14)10(18)12(20-2)8(4)16/h13,15,17-18H,1-2H3 |
Clé InChI |
GEJRWTBKCSBTLW-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)OC)O |
SMILES |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)OC)O)O |
SMILES canonique |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





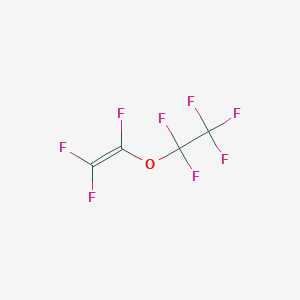
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)

